molecular formula C6H10N2O3 B140981 (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione CAS No. 155225-26-6

(3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione

Cat. No. B140981
CAS RN: 155225-26-6
M. Wt: 158.16 g/mol
InChI Key: JJDWARJCLFFKRT-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione is a derivative of piperazine-2,5-dione, which is a cyclic dipeptide also known as a diketopiperazine (DKP). The specific stereochemistry indicated by the (3S,6S) configuration suggests that this compound has chiral centers at positions 3 and 6 within the piperazine ring. The presence of a hydroxymethyl group at position 3 and a methyl group at position 6 differentiates it from other piperazine-2,5-diones.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, N4-methylation of (3S,6S)-3-alkyl-6-benzylpiperazine-2,5-diones was found to change their conformation from folded to extended . This suggests that the synthesis of (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione could involve similar strategies, where the starting materials are alkylated and benzylated derivatives of piperazine-2,5-dione, followed by specific modifications such as hydroxymethylation.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as single crystal X-ray crystallography and 1H NMR spectroscopy . These techniques can reveal the conformational aspects of the molecule, which are crucial for understanding its reactivity and interaction with other molecules. The N4-methylation mentioned in the study indicates that the introduction of a methyl group at the nitrogen atom can significantly alter the molecule's conformation.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been reported, where aromatic aldehydes condense with 3-methylpiperazine-2,5-dione to form mono-N-acetyl derivatives of trans-3-arylidene-6-methylpiperazine-2,5-diones . This reaction, in the presence of acetic anhydride, leads to the formation of products with an acetyl group at position 1. The study also mentions that photolysis can convert these trans-isomers to cis-isomers, which can further react with base to yield tautomeric pyrazines . These findings suggest that (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione could undergo similar reactions, such as condensation with aldehydes or isomerization under certain conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione are not detailed in the provided papers, the properties of closely related compounds can offer insights. For example, the conformational change upon N4-methylation implies that the physical properties such as solubility and melting point could be affected by substitutions at the nitrogen atoms. The steric hindrance of the 4,5-amide group mentioned in the second paper could influence the chemical reactivity and stability of the compound.

properties

IUPAC Name

(3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDWARJCLFFKRT-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428617
Record name Cyclo(-Ala-Ser)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione

CAS RN

155225-26-6
Record name Cyclo(-Ala-Ser)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the crystal structure of Cyclo(L-Ala-L-Ser) differ from Cyclo(Gly-L-Ser)?

A1: The research primarily focuses on the structural differences between these two diketopiperazines.

  • Cyclo(L-Ala-L-Ser).H2O: This molecule forms extended chains within its crystal structure due to hydrogen bonding between the peptide backbone and two neighboring diketopiperazine rings. The serine hydroxyl group in this molecule forms hydrogen bonds with two water molecules [].
  • Cyclo(Gly-L-Ser): In contrast, this molecule exhibits a three-dimensional network of hydrogen bonds in its crystal structure. The serine hydroxyl group here participates in two hydrogen bonds with the peptide backbones of adjacent molecules [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.